molecular formula C11H5F2NO4S B1250317 AS-604850

AS-604850

Cat. No.: B1250317
M. Wt: 285.23 g/mol
InChI Key: SRLVNYDXMUGOFI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS-604850 is a selective and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has shown significant selectivity, being over 30-fold more selective for PI3Kγ than for PI3K delta and PI3K beta, and 18-fold more selective than for PI3K alpha . It is primarily used in scientific research to study the PI3Kγ pathway and its implications in various biological processes.

Preparation Methods

The synthesis of AS-604850 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its selectivity and activity. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AS-604850 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can be used to study structure-activity relationships.

Mechanism of Action

AS-604850 exerts its effects by selectively inhibiting the activity of PI3KγBy preventing the activation of these signaling pathways, this compound can modulate various cellular processes, including cell migration, survival, and inflammation . The compound specifically targets the PI3Kγ isoform, which is predominantly expressed in immune cells and plays a crucial role in inflammatory responses.

Properties

Molecular Formula

C11H5F2NO4S

Molecular Weight

285.23 g/mol

IUPAC Name

(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+

InChI Key

SRLVNYDXMUGOFI-XBXARRHUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F

Canonical SMILES

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F

Pictograms

Irritant

Synonyms

5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione
AS 604850
AS-604850
AS604850

Origin of Product

United States

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